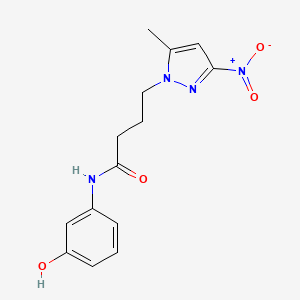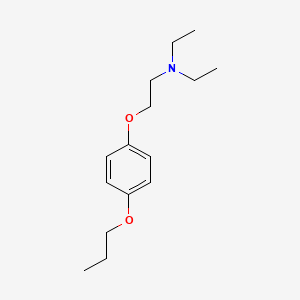![molecular formula C25H28N2O2S B5060822 N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060822.png)
N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide, commonly known as PTB, is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
PTB exerts its therapeutic effects by binding to the sigma-1 receptor, a protein that is involved in various cellular processes, including pain perception, inflammation, and tumor growth. By binding to the sigma-1 receptor, PTB modulates its activity, leading to the suppression of pain and inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects:
PTB has been shown to have several biochemical and physiological effects. Studies have shown that PTB can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, leading to the suppression of inflammation. Additionally, PTB has been shown to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in pain perception. Furthermore, PTB has been shown to induce apoptosis, a process of programmed cell death, in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
PTB has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. Additionally, PTB has low toxicity and is well-tolerated in animal models, making it a promising candidate for further preclinical studies. However, the synthesis of PTB is a complex process that requires specialized equipment and skilled professionals, which can limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of PTB. One potential direction is the development of PTB-based therapeutics for the treatment of chronic pain and inflammatory diseases. Additionally, further studies are needed to investigate the potential of PTB as a cancer therapy. Furthermore, the development of more efficient synthesis methods for PTB could increase its availability for lab experiments and clinical trials.
Conclusion:
In conclusion, PTB is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications. PTB has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, PTB has antitumor properties, making it a potential candidate for cancer therapy. Further studies are needed to investigate the full potential of PTB and to develop more efficient synthesis methods for its use in lab experiments and clinical trials.
Synthesemethoden
The synthesis of PTB involves several steps, including the reaction of 2-bromoethylbenzene with 2-thiophenemethylamine to form 2-(2-thiophenemethyl)phenylethylamine. This intermediate is then reacted with 4-piperidinol to obtain the final product, PTB. The synthesis of PTB is a complex process that requires skilled professionals and specialized equipment.
Wissenschaftliche Forschungsanwendungen
PTB has been extensively studied for its potential therapeutic applications. Studies have shown that PTB has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, PTB has been shown to have antitumor properties, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c28-25(26-14-11-20-6-2-1-3-7-20)21-8-4-9-23(18-21)29-22-12-15-27(16-13-22)19-24-10-5-17-30-24/h1-10,17-18,22H,11-16,19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSHIELDNBOKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5060769.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5060774.png)

![2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5060787.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5060808.png)
![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5060835.png)
![5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5060847.png)